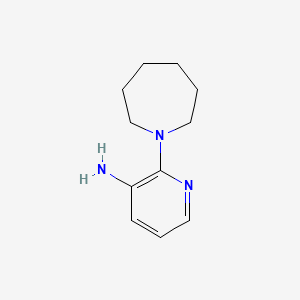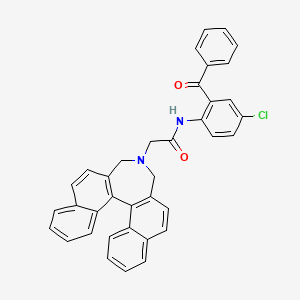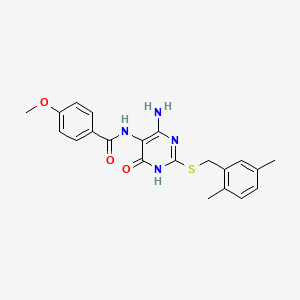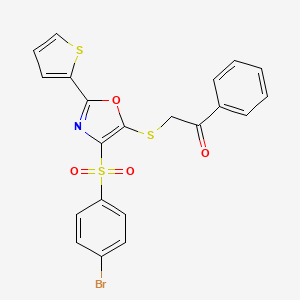![molecular formula C10H18N2O2 B2731540 1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one CAS No. 2194216-54-9](/img/structure/B2731540.png)
1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C10H18N2O2. It has a molecular weight of 212.29 . The compound is also known by its IUPAC name, 1-[(4-acetyl-1-piperazinyl)methyl]cyclobutanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “this compound” is described as an oil .Scientific Research Applications
Heterocyclic Compound Synthesis and Structure
- Synthesis and Structural Analysis : Heterocyclic compounds with structural features similar to "1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one" have been synthesized through multistep processes. These compounds are characterized using techniques like IR, 1H NMR, and single crystal X-ray diffraction to determine their structure and potential for further applications (Lv et al., 2019).
Potential Anticancer Activity
- Anticancer Activity : Studies have investigated the in vitro anticancer activities of newly synthesized compounds against various cancer cell lines. For instance, certain heterocyclic compounds have shown promising activity against human bone cancer cell lines, highlighting the potential of such structures in developing anticancer therapies (Lv et al., 2019).
Biological Evaluation of Piperazine Derivatives
- Antimicrobial and Antifungal Activities : Piperazine derivatives have been evaluated for their in vitro antimicrobial studies. Some synthesized compounds exhibit excellent antibacterial and antifungal activities compared to standard drugs, indicating their potential as antimicrobial agents (Rajkumar et al., 2014).
Electrochemical Synthesis and Applications
- Electrochemical Synthesis : Electrochemical methods have been applied to synthesize new phenylpiperazine derivatives. These methods offer a facile and environmentally friendly approach to producing such compounds, which could have various applications including as intermediates in the development of pharmacologically active molecules (Nematollahi & Amani, 2011).
properties
IUPAC Name |
1-[4-(2-hydroxycyclobutyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(13)11-4-6-12(7-5-11)9-2-3-10(9)14/h9-10,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVPLTNMNZEJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731458.png)


![(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2731463.png)

![5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2731466.png)

![N-[3-(6-methoxy-3-pyridazinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2731471.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2731473.png)

![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2731476.png)

![4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-6-ethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2731478.png)